6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine
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Overview
Description
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is a fluorinated organic compound characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production of such fluorinated compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts is common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound make it highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific catalysts and reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and palladium on carbon (Pd/C) for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while reduction reactions can yield amine derivatives .
Scientific Research Applications
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved efficacy and stability.
Industry: The compound is used in the production of agrochemicals, where its fluorinated structure contributes to enhanced pest resistance
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-pyridinamine: Another fluorinated pyridine derivative with similar properties.
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amine
Uniqueness
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is unique due to the combination of pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring strong electron-withdrawing effects and high stability .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)5-3(7(11,12)13)1-2-4(17)18-5/h1-2H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHVIVRASKHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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